molecular formula C9H11N5 B1435111 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2092548-70-2

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1435111
CAS RN: 2092548-70-2
M. Wt: 189.22 g/mol
InChI Key: LZQWJSGQRYMPRL-UHFFFAOYSA-N
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Description

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as PEA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyrazole derivative that has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown antimicrobial activity . This suggests that “2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine” could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound could potentially have anti-inflammatory properties, as other pyrrolopyrazine derivatives have demonstrated such activity .

Antiviral Activity

Pyrrolopyrazine derivatives have also shown antiviral activity . This suggests potential applications of “2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine” in antiviral drug development.

Antifungal Activity

The compound could potentially be used in the development of antifungal agents, as other pyrrolopyrazine derivatives have demonstrated antifungal activity .

Antioxidant Activity

Pyrrolopyrazine derivatives have exhibited antioxidant activity . This suggests that “2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine” could potentially be used in the development of new antioxidant agents.

Antitumor Activity

The compound could potentially have antitumor properties, as other pyrrolopyrazine derivatives have demonstrated such activity .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activity . This suggests potential applications of “2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine” in the development of kinase inhibitors.

properties

IUPAC Name

2-(3-pyrazin-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-2-6-14-5-1-8(13-14)9-7-11-3-4-12-9/h1,3-5,7H,2,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWJSGQRYMPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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